molecular formula C11H8N2 B3350384 2-(Isoquinolin-1-yl)acetonitrile CAS No. 27295-99-4

2-(Isoquinolin-1-yl)acetonitrile

Cat. No.: B3350384
CAS No.: 27295-99-4
M. Wt: 168.19 g/mol
InChI Key: PPNHQDSOMMJMTG-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-yl)acetonitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Safety and Hazards

The safety information for 2-(Isoquinolin-1-yl)acetonitrile includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a base. This reaction typically requires elevated temperatures and can be catalyzed by transition metals . Another method involves the oxidative dehydrogenation and ring opening of hydroxy lactam/methoxy lactam to furnish 2-(Isoquinolin-1-yl)benzoic acids, which can then be cyclized to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize by-products, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, transition metal catalysts, and strong bases or acids. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

2-(Isoquinolin-1-yl)acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Isoquinolin-1-yl)acetonitrile include:

    Isoquinoline: The parent compound, which shares the isoquinoline core structure.

    2-(Quinolin-2-yl)acetonitrile: A closely related compound with a quinoline instead of an isoquinoline ring.

    2-(Pyridin-2-yl)acetonitrile: Another related compound with a pyridine ring.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry .

Properties

IUPAC Name

2-isoquinolin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNHQDSOMMJMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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